N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-12-8-9-13(22-2)16-15(12)19-17(24-16)18-14(20)10-23-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAKQUHTJLKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a phenylthio group and an acetamide backbone. Its molecular formula is , with a molecular weight of 451.6 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound can exhibit significant anticancer properties. For instance, derivatives containing benzo[d]thiazole and phenylthio groups have been shown to induce apoptosis in tumor cells. A study evaluated the anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines using various assays, including MTT and acridine orange/ethidium bromide staining methods. The results demonstrated that certain derivatives effectively directed tumor cells towards apoptotic pathways, suggesting their potential as anticancer agents .
The mechanism of action for this compound involves several biochemical pathways:
- Cell Cycle Regulation : The compound may influence cell cycle progression, potentially leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways has been observed, indicating that the compound can promote programmed cell death in cancerous cells .
Comparative Biological Activity
To understand the efficacy of this compound relative to other compounds, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities of selected compounds:
| Compound Name | Structure | Unique Features | Anticancer Activity |
|---|---|---|---|
| 2-(4-chlorophenyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(dimethylamino)acetamide | Structure | Contains a chlorophenyl group; potential for enhanced activity | Significant against A549 and C6 |
| 4,7-Dimethoxybenzothiazole derivatives | Structure | Broad range of biological activities | Versatile scaffold for drug development |
| Chlorophenoxyacetic acid derivatives | Structure | Known herbicides; highlights agricultural applications | Limited anticancer activity |
Case Studies
- Study on Anticancer Activity : In a research study, various thiazole derivatives were synthesized and screened for anticancer properties. The study found that specific derivatives exhibited significant cytotoxic effects against A549 and C6 cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Docking Studies : Molecular docking studies have indicated that this compound interacts favorably with targets involved in cancer progression, such as cyclooxygenase enzymes (COX-2), suggesting its potential as an anti-inflammatory agent alongside its anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a benzothiazole-acetamide backbone with several derivatives reported in the literature. Key differences lie in substituent patterns, which influence physicochemical and biological properties:
Key Observations :
Physicochemical and Spectroscopic Data
- IR Spectroscopy : Acetamide C=O stretches (~1680–1690 cm⁻¹) are consistent across analogs (e.g., ). The phenylthio group may introduce additional S–C absorption near 700 cm⁻¹.
- 1H-NMR : Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ 6.5–8.1 ppm) align with dimethylbenzothiazole derivatives .
- Melting Points : Methyl/sulfonamide derivatives (e.g., , m.p. 147°C) exhibit lower melting points than halogenated analogs (e.g., , m.p. 459–461 K), suggesting the target compound may have intermediate thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
